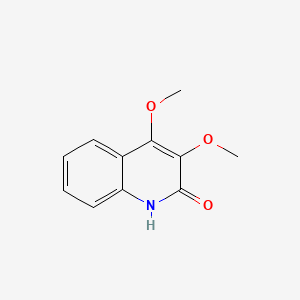![molecular formula C21H19N3O B1220598 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of pyrimidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Impurity Analysis
The synthesis of complex organic compounds often results in the formation of various impurities, which are crucial for understanding the chemical behavior and stability of the main compound. In the context of 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, research into the synthesis of similar compounds, such as omeprazole (a proton pump inhibitor), highlights the importance of identifying and characterizing pharmaceutical impurities. These impurities can be utilized as standard references for further studies, contributing to the development of more efficient synthesis methods and the enhancement of compound purity (Saini et al., 2019).
Regioselectivity in Chemical Reactions
The study of regioselectivity, particularly in reactions forming pyrazolo[1,5-a]pyrimidines, is crucial for understanding how different substituents influence the outcome of chemical reactions. This knowledge is essential for designing synthesis pathways for compounds like 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine. Research in this area clarifies the regio-orientation issues and provides insights into achieving desired regioselectivity, enhancing the efficiency of synthetic processes (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of pyrimidine derivatives, including those similar to 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, is a significant area of research. These catalysts offer a versatile approach to synthesizing complex organic compounds, providing pathways to enhance reaction efficiency, selectivity, and sustainability. The development of novel hybrid catalysts can lead to more effective and environmentally friendly synthesis methods for such compounds (Parmar et al., 2023).
Eigenschaften
Produktname |
3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
|---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H19N3O/c1-14-13-19(16-7-5-4-6-8-16)24-21(22-14)20(15(2)23-24)17-9-11-18(25-3)12-10-17/h4-13H,1-3H3 |
InChI-Schlüssel |
MHMXZDIZADPLOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
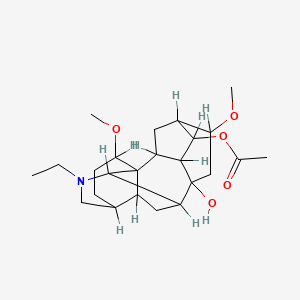

![{4-[(Bromoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1220524.png)
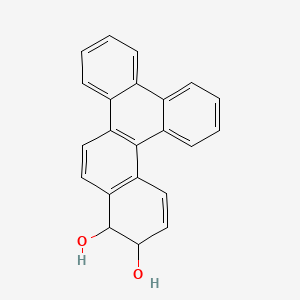
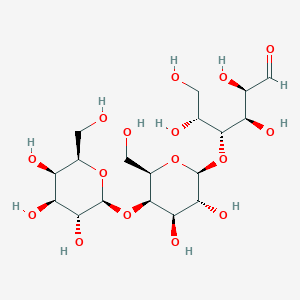
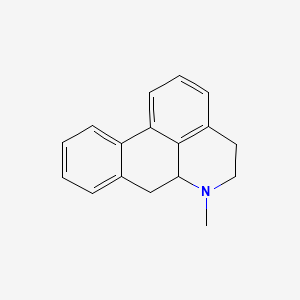

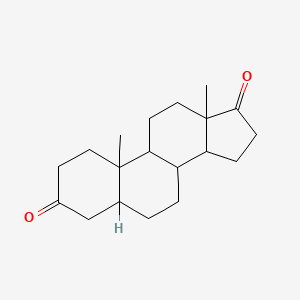
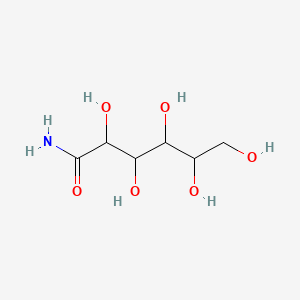
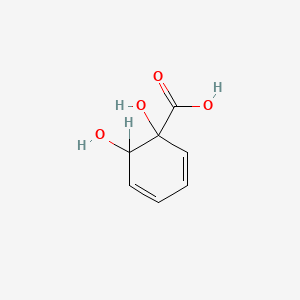
![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)
